molecular formula C11H11BrClN3 B1490183 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2091690-57-0

2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1490183
CAS No.: 2091690-57-0
M. Wt: 300.58 g/mol
InChI Key: FMOLNENGNBYJKT-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a chemical compound for research use only; it is not intended for human or veterinary applications. This pyrazole-pyridine hybrid compound features a bromo and a reactive 2-chloroethyl substituent on its pyrazole core, making it a valuable intermediate in synthetic and medicinal chemistry research. Its molecular formula is C11H11BrClN3. The reactive halogen sites on this scaffold allow for further functionalization, particularly in the synthesis of more complex molecules via cross-coupling reactions and nucleophilic substitutions. Researchers utilize this and related pyrazole derivatives as key building blocks in the development of novel compounds for various investigative purposes, including the exploration of new pharmacological agents. For instance, structurally similar pyrazole-containing molecules have been synthesized and evaluated for their potential antibacterial activity against resistant bacterial strains . As a versatile building block, it is essential for chemists working in drug discovery and the development of heterocyclic compounds. This product is strictly for laboratory research use.

Properties

IUPAC Name

2-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOLNENGNBYJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, which combines elements of pyrazole and pyridine, suggests a range of possible interactions with biological targets. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrClN3C_{11}H_{11}BrClN_3, indicating the presence of carbon, hydrogen, bromine, chlorine, and nitrogen atoms. The structure consists of a pyrazole ring connected to a pyridine ring, with substituents that enhance its reactivity and biological activity.

Anticancer Properties

Research has indicated that compounds featuring the pyrazole moiety demonstrate significant anticancer activity. The specific compound has been shown to inhibit the growth of various cancer cell lines. Notable findings include:

  • In Vitro Studies : Compounds similar to 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine have exhibited cytotoxic effects against several cancer types, including breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) with IC50_{50} values ranging from 0.08 µM to 49.85 µM .
Cell Line IC50_{50} Value (µM) Activity
MDA-MB-2313.79Antiproliferative
HepG20.71Significant inhibition
A5490.08Maximum inhibition

Kinase Inhibition

The compound is also recognized for its potential as a kinase inhibitor , which is crucial in cancer therapy due to the role of kinases in cell signaling pathways. Pyrazolo[3,4-b]pyridine derivatives have been found to selectively inhibit specific kinase isoforms, enhancing their therapeutic efficacy against tumors.

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, compounds containing pyrazole and pyridine structures have been reported to exhibit anti-inflammatory and antimicrobial activities. These effects make them valuable candidates for drug development aimed at treating various inflammatory diseases and infections .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The study concluded that certain derivatives showed promising results in inhibiting tumor growth, suggesting a potential pathway for new cancer therapies .
  • Kinase Interaction Studies : Research demonstrated that derivatives similar to 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine could modulate receptor activity related to neurotransmitter systems, indicating their role as allosteric modulators or inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
2-(4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine C₁₁H₁₁BrClN₃ 300.58 2-pyridine, 4-bromo-pyrazole, 1-(2-chloroethyl), 5-methyl Potential ligand for coordination chemistry; limited commercial availability (discontinued)
4-(4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine C₁₁H₁₁BrClN₃ 300.58 4-pyridine, 4-bromo-pyrazole, 1-(2-chloroethyl), 5-methyl Studied as a ligand in Mn/Cd coordination complexes; structural insights via X-ray diffraction
2-(5-Methyl-1H-pyrazol-3-yl)-6-(3-methyl-1H-pyrazol-5-yl)pyridine (B) C₁₃H₁₃N₅ 239.28 Bis-pyrazole core, 2- and 6-pyridine positions Forms supramolecular structures with Mn²⁺/Cd²⁺; used to study counterion effects in coordination
2-(1-((5-Methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine C₁₁H₁₂N₆ 244.26 Tetrazole-pyrazole hybrid, 2-pyridine Exhibits potent α-amylase inhibition (IC₅₀ < standard drugs); supported by molecular docking
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₁H₉Br₂ClN₂O 410.47 Bromomethyl, 4-chlorophenyl, 1-methyl Intermediate in synthetic chemistry; characterized by LC/MS (m/z 381 [M+H]⁺)
2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine C₈H₇ClF₃NO₂S 273.66 2-chloroethyl sulfonyl, 5-trifluoromethyl High thermal stability (mp 84–85.5°C); used in organofluorine chemistry

Key Insights from Comparison:

The tetrazole derivative in demonstrates how heterocyclic modifications (tetrazole vs. pyrazole) can drastically alter biological activity, yielding a potent α-amylase inhibitor.

Coordination Chemistry :

  • The 4-pyridine analog (CAS 2091138-61-1) forms coordination complexes with Mn²⁺ and Cd²⁺, while the bis-pyrazole analog B exhibits conformational flexibility, enabling diverse supramolecular architectures .

The 2-pyridine vs. 4-pyridine substitution alters electronic distribution, influencing π-π stacking and hydrogen-bonding capabilities in crystal structures .

Commercial and Safety Considerations :

  • The discontinued status of the 4-pyridine analog contrasts with the commercial availability of simpler derivatives (e.g., 2-[(2-chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine ), highlighting synthesis challenges for halogenated pyrazole-pyridines.

Preparation Methods

General Synthetic Approach

The synthesis typically starts from substituted pyrazole and pyridine precursors, followed by selective bromination, alkylation, and coupling steps to introduce the desired substituents at specific positions on the pyrazole ring and attach the pyridine ring.

  • Pyrazole Core Construction: The pyrazole ring is usually constructed or modified to bear a bromine atom at the 4-position and a methyl group at the 5-position. This is often achieved through controlled bromination reactions and methylation using standard electrophilic aromatic substitution or alkylation methods.

  • Introduction of 2-chloroethyl Group: The 1-position of the pyrazole ring is alkylated with a 2-chloroethyl moiety. This is generally performed via nucleophilic substitution reactions using 2-chloroethyl halides under basic conditions to selectively alkylate the pyrazole nitrogen.

  • Attachment of Pyridine Ring: The pyridine ring is linked at the 3-position of the pyrazole. This is commonly achieved through cross-coupling reactions such as copper-catalyzed N-arylation or palladium-catalyzed Suzuki-Miyaura coupling, depending on the halogenation pattern and substituents on the pyridine precursor.

Detailed Preparation Steps and Conditions

Based on research findings and patent disclosures related to similar pyrazolylpyridine compounds, the following detailed methods are used:

Step Reaction Type Reagents/Conditions Outcome
1. Bromination of Pyrazole Electrophilic bromination Bromine or N-bromosuccinimide (NBS) in suitable solvent Introduction of bromine at the 4-position of pyrazole
2. Methylation Alkylation Methyl iodide or methyl sulfate with base (e.g., K2CO3) Methyl group installed at 5-position
3. N-Alkylation Nucleophilic substitution 2-chloroethyl chloride or bromide with base (e.g., NaH, K2CO3) 2-chloroethyl group attached to N1 of pyrazole
4. N-Arylation or Cross-Coupling Copper or palladium catalysis 2-halopyridine (e.g., 2-bromopyridine), copper catalyst (e.g., CuI), ligand, base, solvent (DMF, acetonitrile), heat or microwave Formation of pyrazolylpyridine bond at pyrazole C3 position

Example Synthetic Route from Literature

A representative synthetic route adapted from a patent (WO2021096903A1) and medicinal chemistry literature involves:

  • Starting from 4-bromo-5-methyl-1H-pyrazole, N-alkylation with 2-chloroethyl chloride under basic conditions yields 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole.

  • Separately, 2-bromopyridine is prepared or procured.

  • Copper-catalyzed N-arylation is then performed by reacting the N-alkylated pyrazole with 2-bromopyridine in the presence of copper iodide, a ligand such as 1,10-phenanthroline, and a base like cesium carbonate in dry dimethylformamide (DMF) or acetonitrile at elevated temperature (around 150-180 °C, sometimes using microwave irradiation).

  • The reaction affords 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine as the target compound.

Oxidation and Purification Steps

  • In some related syntheses, oxidation steps are employed to convert dihydro-pyrazole intermediates to aromatic pyrazoles using oxidizing agents such as potassium persulfate in acidic acetonitrile media, achieving yields around 75-80%.

  • Purification is typically done by column chromatography or recrystallization to isolate the pure compound.

Reaction Parameters and Optimization

Parameter Typical Range Notes
Temperature 150-180 °C Microwave heating can reduce reaction times
Solvent Dry DMF, acetonitrile Acetonitrile preferred when DMF decomposition is an issue
Base Cesium carbonate, potassium carbonate Strong bases facilitate N-alkylation and cross-coupling
Catalyst CuI with ligands (1,10-phenanthroline) or Pd catalysts Copper catalysis preferred for N-arylation
Oxidizing Agent Potassium persulfate (1.3 - 1.7 equivalents) Used for oxidation of dihydro intermediates

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield (%) Reference
Bromination of pyrazole Electrophilic substitution Br2 or NBS Room temp or reflux 80-90
Methylation at C5 Alkylation Methyl iodide, base RT to reflux 75-85
N1-Alkylation with 2-chloroethyl Nucleophilic substitution 2-chloroethyl chloride, base RT to 60 °C 70-80
N-Arylation with 2-bromopyridine Copper-catalyzed coupling CuI, ligand, Cs2CO3, DMF 150-180 °C, microwave 60-75
Oxidation (if needed) Potassium persulfate oxidation K2S2O8, acid catalyst Acetonitrile, heat 75-80

Research Findings and Considerations

  • The copper-catalyzed N-arylation step is critical for the formation of the pyrazolylpyridine linkage and requires careful control of temperature and solvent to avoid decomposition.

  • Microwave-assisted heating has been shown to improve reaction efficiency and reduce times.

  • The presence of electron-withdrawing groups on the pyridine ring can influence reactivity and require optimization of base and solvent.

  • Oxidation steps using potassium persulfate are mild and efficient for converting partially saturated pyrazole intermediates to aromatic pyrazoles.

  • Purity and yield optimization often involve balancing reaction time, temperature, and reagent stoichiometry.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized to minimize by-products?

The synthesis involves alkylation of a pyrazole precursor with a 2-chloroethyl group, followed by bromination and coupling with pyridine derivatives. A method analogous to Step 11-1 in employs Suzuki-Miyaura coupling using boronic acids under Pd catalysis. Optimize yield by controlling temperature (60–80°C) and using ligands like XPhos for selectivity. Purify via gradient column chromatography (hexane/ethyl acetate) to remove unreacted starting materials. Monitor bromination stoichiometry (e.g., N-bromosuccinimide) to avoid di-brominated by-products .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and how should data interpretation be approached?

Use ¹H/¹³C NMR to resolve pyrazole-pyridine connectivity, with 2D techniques (COSY/HMBC) confirming adjacent protons (). FTIR identifies C-Br (560 cm⁻¹) and C-Cl (725 cm⁻¹) stretches. High-resolution mass spectrometry (ESI-TOF) validates the molecular ion ([M+H]+). For ambiguous signals, compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311G(d,p)) using Multiwfn ( ) .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

Grow single crystals via slow evaporation in dichloromethane/hexane. Collect X-ray data at 100 K to minimize thermal motion. Use SHELXL ( ) for refinement, applying TWIN commands to address twinning. Validate bond lengths/angles against DFT-optimized geometries. Visualize thermal ellipsoids with ORTEP-3 ( ) to identify positional disorder .

Advanced Research Questions

Q. How can DFT calculations and molecular docking elucidate electronic properties and potential bioactivity?

Optimize the geometry at the B3LYP/6-311G(d,p) level ( ). Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., bromine as a leaving group). Dock the compound into α-amylase (PDB: 1PPI) using AutoDock Vina, guided by partial charges from Multiwfn. Validate binding modes with in vitro inhibition assays (), correlating docking scores (ΔG) with IC₅₀ values .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

If NMR suggests tautomerism conflicting with X-ray results:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Re-crystallize in alternative solvents (e.g., DMSO) to isolate polymorphs.
  • Cross-validate crystallographic H-bonding networks with IR stretching frequencies (e.g., N-H at ~3400 cm⁻¹).
  • Use SHELXL’s restraints (DFIX) to align bond lengths with DFT predictions .

Q. How can in vitro assays be designed to evaluate enzyme inhibition while controlling for cytotoxicity?

Adapt the α-amylase inhibition protocol from :

  • Prepare test solutions in DMSO (≤1% final concentration).
  • Monitor starch-iodine complex degradation at 540 nm.
  • Calculate IC₅₀ using non-linear regression (GraphPad Prism).
  • Run parallel MTT assays on HepG2 cells to exclude nonspecific toxicity. Confirm binding hypotheses with molecular dynamics simulations (GROMACS) .

Q. What computational approaches predict metabolic stability and pharmacokinetic properties?

Use SwissADME to predict logP (-1.8), bioavailability (Lipinski score: 4), and P-glycoprotein substrate likelihood. Simulate CYP3A4 metabolism via molecular docking (Glide SP). Calculate bond dissociation energies (BDE) for C-Br (≈65 kcal/mol) and C-Cl (≈85 kcal/mol) bonds using DFT to assess metabolic susceptibility. Validate with hepatic microsome assays .

Methodological Notes

  • Crystallography : Refine disordered chloroethyl groups with SHELXL’s PART and SUMP commands ().
  • Spectroscopy : Assign NOESY correlations to confirm the pyridine-pyrazole dihedral angle (~30°).
  • Docking : Parameterize the ligand with Gaussian-derived charges (HF/6-31G*) for accurate AutoDock scoring.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

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